



The Kras G12D(8-16) Peptide: A Pivotal Neoantigen in Cancer Immunotherapy

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Compound of Interest		
Compound Name:	Kras G12D(8-16)	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of intracellular signaling pathways governing cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation—a substitution of glycine with aspartic acid at codon 12—being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] The resulting oncoprotein, KRAS G12D, remains in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumorigenesis.[4][5]

The **Kras G12D(8-16)** peptide, a nonapeptide fragment of the mutated KRAS protein, has emerged as a key target in the field of cancer immunotherapy. Its primary function is to act as a tumor-specific neoantigen. This guide provides a comprehensive overview of the function, mechanism of action, and therapeutic applications of the **Kras G12D(8-16)** peptide.

Core Function: A T-Cell Epitope for Immune Recognition

The central function of the **Kras G12D(8-16)** peptide is its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. This peptide-MHC complex can then be recognized by the T-cell receptors (TCRs) of cytotoxic T-lymphocytes (CTLs), also known as CD8+ T-cells. This recognition event flags the cancer cell as foreign, initiating a targeted immune response aimed at its elimination.

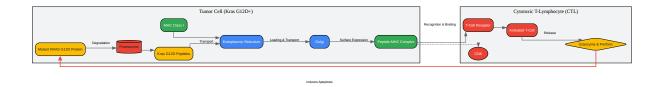


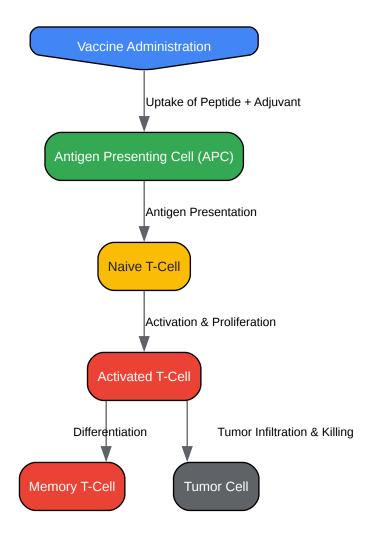
The specificity of this interaction is paramount. Because the G12D mutation is somatic and absent in healthy tissues, T-cells recognizing the **Kras G12D(8-16)** peptide are highly specific to tumor cells, minimizing the risk of off-tumor toxicities. The immune system does not develop central tolerance to this neoantigen, meaning a repertoire of T-cells capable of recognizing it exists.

Signaling Pathways and Mechanism of Action

The therapeutic utility of the **Kras G12D(8-16)** peptide is realized through its central role in the cancer-immunity cycle. The following diagram illustrates the pathway from intracellular processing of the mutant KRAS protein to the T-cell-mediated killing of a cancer cell.







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